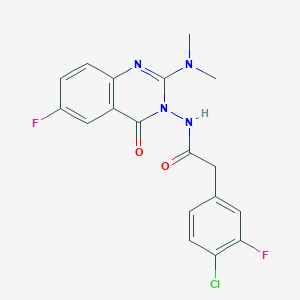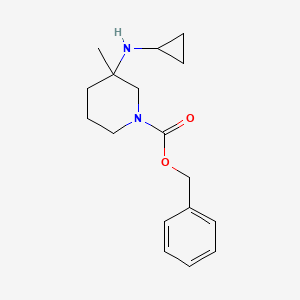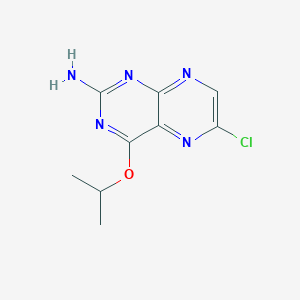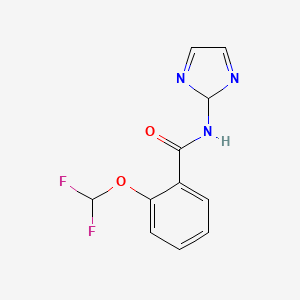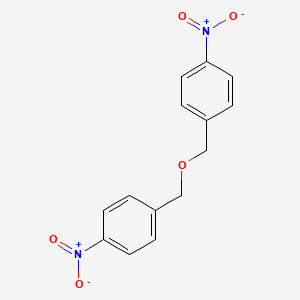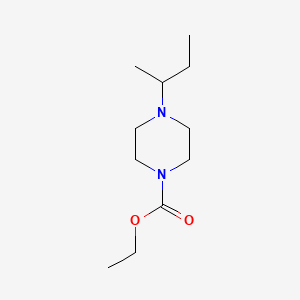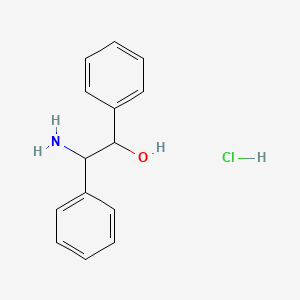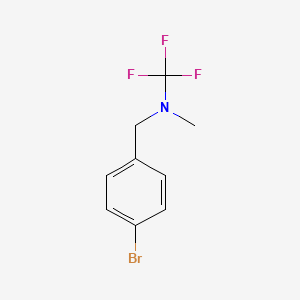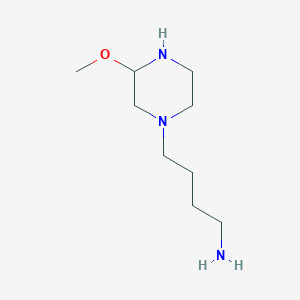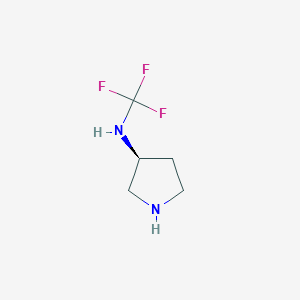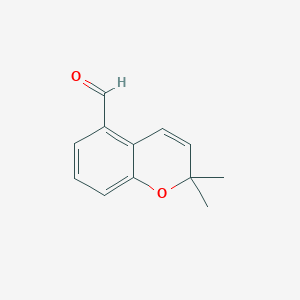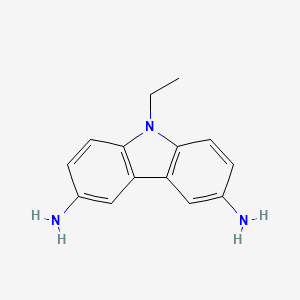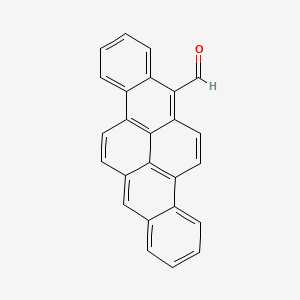
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of interest due to its unique structure and potential applications in various fields, including organic electronics and materials science. The compound features a complex arrangement of fused benzene rings, which contributes to its stability and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,def]chrysene followed by a formylation reaction to introduce the aldehyde group at the 7-position. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: DIBENZO(b,def)CHRYSENE-7-CARBOXYLIC ACID.
Reduction: DIBENZO(b,def)CHRYSENE-7-METHANOL.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. These interactions can modulate the electronic properties of the compound and influence its behavior in different environments .
Comparación Con Compuestos Similares
DIBENZO[b,def]CHRYSENE-7,14-DIONE: A related compound with ketone groups instead of an aldehyde group.
VAT ORANGE 1: Another derivative of dibenzo[b,def]chrysene used in organic electronics.
4,10-DIBROMOANTHANTHRONE: A similar PAH derivative used in the synthesis of conjugated polymers
Uniqueness: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
63040-54-0 |
|---|---|
Fórmula molecular |
C25H14O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H |
Clave InChI |
SMNAQDLLFBJHTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


